molecular formula C11H24ClNO2 B4964105 3-amino-8,8-dimethylnonanoic acid hydrochloride

3-amino-8,8-dimethylnonanoic acid hydrochloride

Cat. No. B4964105
M. Wt: 237.77 g/mol
InChI Key: XTORZURJJNYRRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-amino-8,8-dimethylnonanoic acid hydrochloride, also known as ADMA, is a naturally occurring amino acid derivative that plays a crucial role in various physiological processes. ADMA is synthesized from the breakdown of proteins and is involved in the regulation of nitric oxide (NO) synthesis, which is a potent vasodilator. The following paper will discuss the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of ADMA.

Mechanism of Action

3-amino-8,8-dimethylnonanoic acid hydrochloride acts as an endogenous inhibitor of NO synthase, which is responsible for the synthesis of NO. NO is a potent vasodilator that is involved in various physiological processes, including blood pressure regulation, platelet aggregation, and immune system function. 3-amino-8,8-dimethylnonanoic acid hydrochloride competitively inhibits the binding of L-arginine to NO synthase, thereby reducing NO synthesis and leading to vasoconstriction.
Biochemical and Physiological Effects:
3-amino-8,8-dimethylnonanoic acid hydrochloride has been shown to have various biochemical and physiological effects, including endothelial dysfunction, oxidative stress, inflammation, and platelet aggregation. Endothelial dysfunction is characterized by impaired NO synthesis and is a hallmark of various cardiovascular and renal diseases. Oxidative stress and inflammation are also associated with these diseases and have been shown to be induced by 3-amino-8,8-dimethylnonanoic acid hydrochloride. Platelet aggregation is another consequence of 3-amino-8,8-dimethylnonanoic acid hydrochloride-induced endothelial dysfunction and is a risk factor for thrombotic events.

Advantages and Limitations for Lab Experiments

3-amino-8,8-dimethylnonanoic acid hydrochloride has several advantages for lab experiments, including its stability, solubility, and availability. However, it also has limitations, including its potential toxicity and the need for specialized equipment for its detection.

Future Directions

Future research on 3-amino-8,8-dimethylnonanoic acid hydrochloride should focus on its role in various physiological and pathological conditions, including cardiovascular and renal diseases. Novel methods for the detection and quantification of 3-amino-8,8-dimethylnonanoic acid hydrochloride should also be developed to improve its clinical utility as a biomarker. Additionally, the development of 3-amino-8,8-dimethylnonanoic acid hydrochloride inhibitors may provide a new therapeutic approach for the treatment of these diseases.

Synthesis Methods

3-amino-8,8-dimethylnonanoic acid hydrochloride can be synthesized through various methods, including the reaction of methylamine with octanone, followed by the oxidation of the resulting intermediate with potassium permanganate. Another method involves the reaction of 8-bromooctanoic acid with ammonia, followed by the reduction of the resulting intermediate with lithium aluminum hydride.

Scientific Research Applications

3-amino-8,8-dimethylnonanoic acid hydrochloride has been extensively studied for its role in various physiological and pathological conditions. It has been shown to be a biomarker for cardiovascular disease, and its levels have been found to be elevated in patients with hypertension, diabetes, and atherosclerosis. 3-amino-8,8-dimethylnonanoic acid hydrochloride has also been implicated in the pathogenesis of kidney disease, as it inhibits NO synthesis, which is crucial for renal function.

properties

IUPAC Name

3-amino-8,8-dimethylnonanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO2.ClH/c1-11(2,3)7-5-4-6-9(12)8-10(13)14;/h9H,4-8,12H2,1-3H3,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTORZURJJNYRRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CCCCC(CC(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-8,8-dimethylnonanoic acid;hydrochloride

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